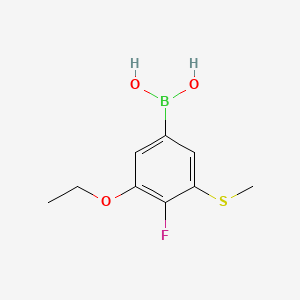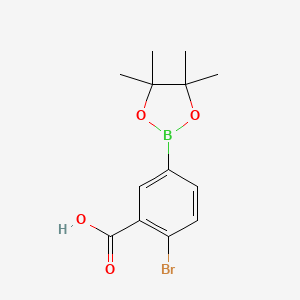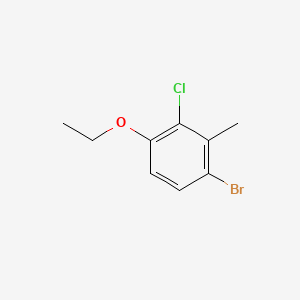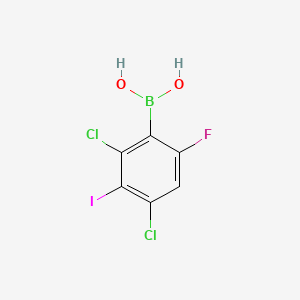
(2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid is an organoboron compound with the molecular formula C6H3BCl2FIO2. It is a solid compound with a molecular weight of 334.71 g/mol . This compound is of significant interest in organic synthesis, particularly in the field of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid typically involves the borylation of the corresponding halogenated phenyl compound. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source . The reaction is usually catalyzed by a palladium complex and requires a base such as potassium carbonate. The reaction conditions often involve heating the mixture to around 80-100°C under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
化学反应分析
Types of Reactions
(2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki–Miyaura coupling reactions.
科学研究应用
(2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Used in the preparation of advanced materials, such as polymers and electronic materials.
作用机制
The primary mechanism of action for (2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst. This is followed by reductive elimination to form the carbon-carbon bond. The presence of electron-withdrawing groups (chlorine, fluorine, and iodine) on the phenyl ring can influence the reactivity and selectivity of the coupling reaction .
相似化合物的比较
Similar Compounds
Uniqueness
(2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid is unique due to the specific arrangement of halogen atoms on the phenyl ring, which can significantly influence its reactivity and the types of products formed in coupling reactions. The presence of both chlorine and fluorine atoms provides a unique electronic environment that can be exploited in various synthetic applications .
属性
分子式 |
C6H3BCl2FIO2 |
|---|---|
分子量 |
334.71 g/mol |
IUPAC 名称 |
(2,4-dichloro-6-fluoro-3-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H3BCl2FIO2/c8-2-1-3(10)4(7(12)13)5(9)6(2)11/h1,12-13H |
InChI 键 |
KAJIFYDXROKOBM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=C(C=C1F)Cl)I)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



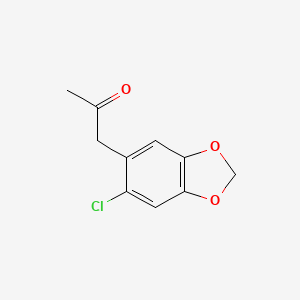
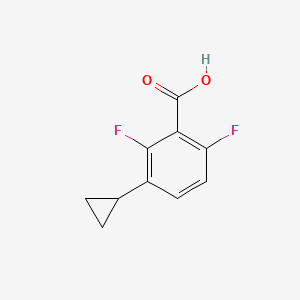
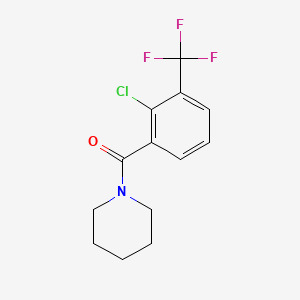
![(1S,2R)-2-Amino-[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B14027491.png)
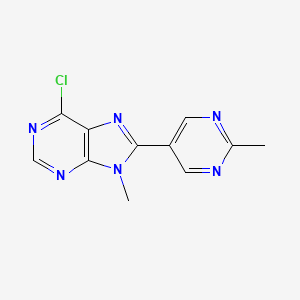
![Tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hemioxalate](/img/structure/B14027516.png)
![9-Boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B14027523.png)
![Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14027527.png)
